3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride
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Overview
Description
3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C6H6ClNO2·HCl. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride typically involves the chlorination of 2-methylpyridine-4-carboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete chlorination. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various receptors and proteins, modulating their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-methylpyridine-4-carboxylic acid hydrochloride
- 3-chloro-4-methylpyridine-2-carboxylic acid hydrochloride
- 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride
Uniqueness
3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and industrial chemicals.
Properties
CAS No. |
2728232-68-4 |
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Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208 |
Purity |
95 |
Origin of Product |
United States |
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